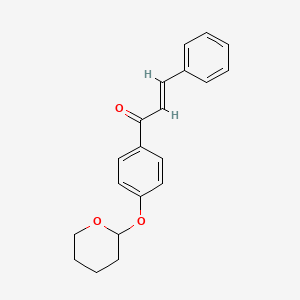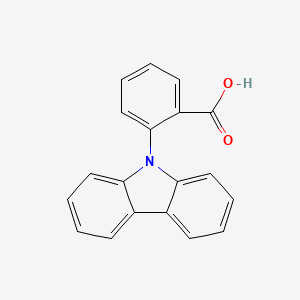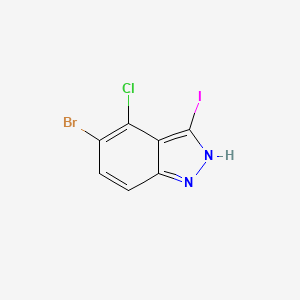
2,6-Pyridinedicarboxamide, N,N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:
Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.
Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.
Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mecanismo De Acción
The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.
2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.
2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.
Propiedades
Número CAS |
46327-71-3 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
Clave InChI |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)
![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)

![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)
